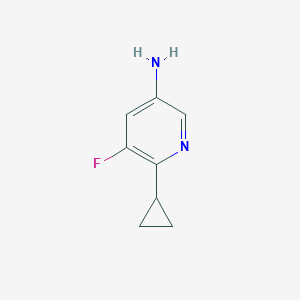

6-Cyclopropyl-5-fluoropyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2 |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

6-cyclopropyl-5-fluoropyridin-3-amine |

InChI |

InChI=1S/C8H9FN2/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2,10H2 |

InChI Key |

LNHICIUTMASKOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=N2)N)F |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Transformation Pathways

Reaction Mechanisms in Cyclopropyl (B3062369) Group Introduction

The installation of a cyclopropyl group onto a pyridine (B92270) ring can be achieved through various synthetic strategies, primarily involving radical-mediated processes or transition-metal-catalyzed pathways.

Radical-Mediated Processes

Radical-mediated reactions offer a powerful method for the functionalization of pyridines. nih.govnih.govchemrxiv.org These processes typically involve the generation of a pyridyl radical, which then reacts with a suitable cyclopropylating agent. One common approach involves the activation of the pyridine ring as an N-alkoxypyridinium salt. This enhances the reactivity of the pyridine towards radical addition. nih.govchemrxiv.orgrsc.org

The general mechanism for the radical monoalkylation of pyridines using N-methoxypyridinium salts is depicted as a chain process. nih.govchemrxiv.org The reaction is initiated by the generation of a radical, which can be achieved through thermal decomposition of an initiator like DTBHN (di-tert-butyl hyponitrite) to form a tert-butoxyl radical. This radical then reacts with an organoborane, such as a B-alkylcatecholborane (RBcat), to produce the desired alkyl radical. nih.govchemrxiv.org This alkyl radical then adds to the N-methoxypyridinium salt, forming a radical cation intermediate. The rearomatization of the ring occurs through the loss of a proton and subsequent elimination of a methoxyl radical, which propagates the chain. nih.govchemrxiv.org A key experiment demonstrating the radical nature of such reactions is the use of a radical probe like (+)-2-carene, where the observation of a cyclopropane (B1198618) ring-opening product confirms the involvement of radical intermediates. chemrxiv.org

Photoredox catalysis provides another mild and efficient way to generate pyridyl radicals from halopyridines. nih.gov In this process, a photocatalyst, often an iridium complex, is excited by light. The excited catalyst can then engage in a single-electron transfer with the halopyridine. For instance, a reductive quenching pathway can lead to the formation of a reduced catalyst species which then reduces the halopyridine. This reduction, often facilitated by a proton source in a proton-coupled electron transfer (PCET) process, leads to the formation of a pyridyl radical after the cleavage of the carbon-halogen bond. nih.gov This pyridyl radical can then participate in subsequent coupling reactions. The nature of the solvent can significantly influence the reactivity of the pyridyl radical, with coordinating solvents like trifluoroethanol (TFE) leading to a protonated, electrophilic radical, while H-bond-accepting solvents can result in a neutral radical. nih.gov

Table 1: Key Features of Radical-Mediated Cyclopropylation

| Feature | Description |

| Activation Method | Formation of N-alkoxypyridinium salts or use of halopyridines with photoredox catalysis. nih.govnih.govchemrxiv.orgrsc.org |

| Radical Generation | Thermal decomposition of initiators or single-electron transfer in photoredox catalysis. nih.govnih.govchemrxiv.org |

| Key Intermediate | Pyridyl radical. nih.gov |

| Mechanism Confirmation | Use of radical probes leading to characteristic rearranged products. chemrxiv.org |

Transition-Metal-Catalyzed Pathways

Transition-metal catalysis offers a versatile and highly selective approach for the C-H functionalization of pyridines and the construction of substituted pyridine rings. nih.govrsc.orgmdpi.comnih.gov While direct cyclopropylation of a pre-formed fluoropyridine amine is one possibility, another strategy involves the construction of the substituted pyridine ring through a cycloaddition reaction. The transition-metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes is a powerful tool for the de novo synthesis of pyridines. rsc.org This method allows for the controlled assembly of highly substituted pyridines. The mechanism of this reaction is dependent on the specific transition metal catalyst used, but generally involves the formation of metallacyclic intermediates. rsc.org

For the direct functionalization of a pyridine ring, transition-metal-catalyzed C-H activation is a prominent strategy. nih.gov Catalysts based on rhodium, iridium, and other transition metals have been successfully employed for the alkylation of pyridines. nih.gov The mechanism often involves the coordination of the pyridine nitrogen to the metal center, which directs the C-H activation at a specific position, typically the ortho-position. nih.gov For instance, a proposed mechanism for the rhodium-catalyzed C-H alkylation involves the coordination of the pyridine, followed by C-H activation to form a metallacyclic intermediate. Migratory insertion of an alkene into the metal-carbon bond, followed by reductive elimination, yields the alkylated pyridine and regenerates the catalyst. nih.gov

While the direct cyclopropylation of a fluorinated aminopyridine using this method is not explicitly detailed in the provided search results, the general principles of transition-metal-catalyzed C-C bond formation on pyridines are applicable. The reaction would likely proceed through the formation of a cyclopropyl-metal species that then couples with the pyridine ring.

Table 2: Comparison of Transition-Metal-Catalyzed Approaches for Pyridine Functionalization

| Approach | Description | Key Intermediates |

| [2+2+2] Cycloaddition | De novo synthesis of the pyridine ring from a nitrile and two alkyne molecules. rsc.org | Metallacyclopentadienes, metallazacycloheptatrienes. rsc.org |

| C-H Activation | Direct functionalization of a pre-existing pyridine ring. nih.gov | Metallacyclic species formed after C-H bond activation. nih.gov |

Elucidation of Fluorination Mechanisms

The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of 6-cyclopropyl-5-fluoropyridin-3-amine. This transformation can be achieved through different mechanistic pathways.

SNAr Mechanism on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a common mechanism for the introduction of substituents onto aromatic rings, particularly those activated by electron-withdrawing groups. quimicaorganica.org In the context of fluoropyridines, an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This reaction proceeds via a two-step addition-elimination mechanism. quimicaorganica.org The first step is the nucleophilic attack, which leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electronegative nitrogen atom in the pyridine ring helps to stabilize this intermediate by delocalizing the negative charge. The second step is the elimination of the leaving group, in this case, the fluoride (B91410) ion, to restore the aromaticity of the ring.

The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic attack than those at the 3-position because the negative charge of the Meisenheimer complex can be delocalized onto the ring nitrogen. quimicaorganica.org The presence of additional electron-withdrawing groups on the pyridine ring can further enhance the rate of SNAr reactions. nih.gov

Role of Pyridine N-Oxides in Direct Fluorination

Direct fluorination of pyridines can be challenging due to the electron-rich nature of the aromatic ring. One effective strategy to overcome this is the use of pyridine N-oxides. The N-oxide group acts as an activating group, facilitating electrophilic attack on the pyridine ring. One method involves the electrophilic fluorination of a glycal using a reagent like Selectfluor, which proceeds through a mechanism that has been shown not to involve a single electron transfer, suggesting it is not a radical process. nih.gov

Amination Reaction Mechanisms

The final step in the synthesis of this compound is the introduction of the amine group. This is typically achieved through a nucleophilic substitution reaction where an amino group displaces a suitable leaving group on the pyridine ring.

The amination of halopyridines can proceed via an SNAr mechanism, similar to the one described for fluorination. nih.gov In this case, an amine acts as the nucleophile, attacking the carbon atom bearing a halogen. The reaction is often facilitated by the presence of electron-withdrawing groups on the pyridine ring. nih.gov For polyhalogenated pyridines, selective amination at a specific position can be achieved by controlling the reaction conditions. For example, in some cases, amination can be selectively directed to the 2-position of a polyhalogenated pyridine. acs.org

A proposed mechanism for the selective amination of polyhalogenated pyridines can involve the in-situ generation of dimethylamine (B145610) from the decomposition of N,N-dimethylformamide (DMF) in the presence of a base like sodium tert-butoxide. The generated dimethylamine then acts as the nucleophile in an SNAr reaction. acs.org Control experiments are often used to distinguish between different possible mechanisms, such as radical pathways versus nucleophilic substitution. The lack of inhibition by radical scavengers can suggest that a radical mechanism is not in operation. acs.org

Another approach for amination involves the use of phosphine (B1218219) reagents to activate the pyridine ring. chemrxiv.org For example, a phosphine can add to the 4-position of a pyridine, and a subsequent SNAr reaction with an amine can lead to the formation of a 4-aminopyridine. chemrxiv.org

: Influence of Substituents on Reaction Pathways

The chemical reactivity of the this compound core is intricately governed by the interplay of its three distinct substituents: the cyclopropyl group at position C6, the fluorine atom at C5, and the amine functionality at C3. Each group imparts unique steric and electronic effects that influence the molecule's behavior in chemical transformations. Understanding these individual and collective effects is crucial for predicting reaction outcomes and designing synthetic pathways.

Steric Effects of the Cyclopropyl Group

The cyclopropyl substituent at the C6 position, adjacent to the ring nitrogen, introduces significant steric bulk. This three-dimensional arrangement physically obstructs the approach of reactants to nearby sites, a phenomenon known as steric hindrance. youtube.com This effect is most pronounced at the neighboring nitrogen atom (N1) and the fluorine-bearing carbon (C5).

In reactions involving the pyridine nitrogen, such as protonation, alkylation, or coordination to a metal center, the cyclopropyl group can be expected to reduce the reaction rate compared to an unsubstituted or less bulky C6-substituted pyridine. Its spatial footprint can shield the nitrogen's lone pair of electrons, impeding access by electrophiles or other reagents. youtube.com

Furthermore, in reactions like nucleophilic aromatic substitution (SNAr) where the fluorine at C5 acts as a leaving group, the adjacent cyclopropyl group can hinder the incoming nucleophile's attack. When multiple substituents are present, steric hindrance can become a dominant factor in determining regioselectivity, often directing reactions to a more accessible, less crowded position. wikipedia.org In some synthetic contexts, a cyclopropyl group can be strategically employed as a "steric shield" to influence the stereochemical outcome of a reaction. nih.gov

Table 1: Anticipated Steric Influence of the C6-Cyclopropyl Group on Reaction Rates

| Reaction Site | Type of Reaction | Expected Impact of Cyclopropyl Group | Rationale |

|---|---|---|---|

| N1 | Protonation / Alkylation | Decrease in rate | Steric shielding of the nitrogen lone pair. |

| C5 | Nucleophilic Aromatic Substitution | Decrease in rate | Hindrance of the nucleophile's approach to the reaction center. |

| C4 | Electrophilic Aromatic Substitution | Minor decrease in rate | Less direct steric clash compared to adjacent positions. |

Electronic Effects of Fluorine on Pyridine Reactivity

The fluorine atom at C5 exerts a powerful influence on the pyridine ring's electronic properties, primarily through a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect significantly reduces the electron density of the entire aromatic system, making the ring less susceptible to attack by electrophiles (electrophilic aromatic substitution, EAS). latech.eduyoutube.com

Conversely, this electron deficiency greatly activates the ring for nucleophilic aromatic substitution (SNAr), a reaction pathway favored in electron-poor aromatic systems. youtube.commasterorganicchemistry.comlibretexts.org The fluorine atom itself is an excellent leaving group in SNAr reactions, a counterintuitive fact given the strength of the C-F bond. reddit.com The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The highly electronegative fluorine atom stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.comlibretexts.org

The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.comnih.gov This highlights that C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.com For some reactions, a fluorine leaving group has been observed to be thousands of times more reactive than an iodine leaving group. masterorganicchemistry.com In the context of this compound, the fluorine at C5 is positioned para to the electron-withdrawing ring nitrogen, which further enhances the ring's susceptibility to nucleophilic attack at this position. youtube.com

Table 2: Relative Reaction Rates in Nucleophilic Aromatic Substitution (SNAr)

| Leaving Group (X) | Relative Rate | Reason for Reactivity |

|---|---|---|

| -F | Highest | Strong inductive effect (-I) stabilizes the intermediate of the rate-determining nucleophilic attack step. libretexts.org |

| -Cl | Intermediate | Weaker inductive effect compared to fluorine. nih.gov |

| -Br | Intermediate | Similar inductive effect to chlorine. nih.gov |

| -I | Lowest | Weakest inductive effect among halogens. masterorganicchemistry.com |

Data is generalized from studies on various activated aryl halides. masterorganicchemistry.comnih.gov

Directing Effects of the Amine Functionality

The amine group (-NH₂) at the C3 position functions as a potent activating group for electrophilic aromatic substitution (EAS). wikipedia.org Through its resonance effect (+M effect), the nitrogen's lone pair of electrons can be donated into the pyridine ring, increasing the electron density at the positions ortho (C2, C4) and para (C6) to it. libretexts.org This makes these positions significantly more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

This activating and directing effect of the amine group stands in direct opposition to the deactivating nature of both the ring nitrogen and the C5-fluorine substituent. In scenarios with multiple substituents, the most powerfully activating group typically governs the position of substitution. wikipedia.org Therefore, for EAS reactions, the incoming electrophile would be strongly directed to positions C2, C4, and C6.

However, the final regiochemical outcome is a result of the combined influences:

Position C2: Activated by the amine (ortho), less deactivated by fluorine (meta).

Position C4: Activated by the amine (ortho), but strongly deactivated by the adjacent fluorine (ortho).

Position C6: Activated by the amine (para), but strongly deactivated by the adjacent fluorine (ortho) and sterically hindered by the cyclopropyl group.

This complex interplay suggests that position C2 is the most likely site for electrophilic attack.

It is also critical to consider the reaction conditions. In a strongly acidic medium, the amine group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonated form is a strongly deactivating, meta-directing group due to its positive charge and powerful inductive electron withdrawal. youtube.com In this case, electrophilic substitution would be significantly slower and redirected to C5, a position meta to the -NH₃⁺ group, though this is unlikely given the presence of the fluorine atom at that site.

| Ring Nitrogen | N1 | Deactivating (-I, -M) | Meta (to C3, C5) |

Reactivity and Functional Group Transformations

Reactions of the Pyridine (B92270) Nucleus

The pyridine ring in 6-cyclopropyl-5-fluoropyridin-3-amine is an electron-deficient aromatic system, a characteristic that is further modulated by its substituents. The amino group at the C-3 position acts as an activating group, increasing the electron density of the ring, while the fluorine atom at the C-5 position and the nitrogen heteroatom are electron-withdrawing. This electronic landscape influences the regioselectivity and feasibility of substitution reactions on the pyridine nucleus.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging than on benzene (B151609) derivatives due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com However, the presence of the activating amino group at the C-3 position in this compound can facilitate such reactions.

Detailed research findings on the specific electrophilic aromatic substitution reactions of this compound are not extensively available in the public domain. However, based on the general principles of pyridine chemistry, electrophilic attack would be expected to occur at positions ortho and para to the activating amino group. The likely positions for substitution would be C-2, C-4, and C-6. The fluorine at C-5 and the cyclopropyl (B3062369) group at C-6 provide steric hindrance and electronic influence that would direct the regioselectivity of these reactions.

Further experimental studies are required to fully elucidate the scope and limitations of electrophilic aromatic substitution on this specific substrate.

Nucleophilic aromatic substitution (SNA) is a more common reaction pathway for electron-deficient aromatic rings like pyridine, particularly when a good leaving group is present. youtube.comyoutube.com In this compound, the fluorine atom at the C-5 position can potentially act as a leaving group in SNA reactions, although fluoride (B91410) is generally a poor leaving group in many contexts. The rate of substitution is often dependent on the nature of the nucleophile and the reaction conditions.

While specific examples of nucleophilic aromatic substitution on this compound are not well-documented in publicly accessible literature, related compounds such as 2-chloropyridines are known to undergo this type of reaction with amines. youtube.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, followed by the expulsion of the leaving group to restore aromaticity. youtube.com

| Reactant | Nucleophile | Product | Conditions |

| This compound | Various Nucleophiles | 6-Cyclopropyl-5-(nucleophile)pyridin-3-amine | Hypothetical |

This table represents a hypothetical reaction based on general principles of nucleophilic aromatic substitution on fluoropyridines. Specific experimental data for this compound is needed for confirmation.

Dearomatization of pyridines is a powerful strategy for the synthesis of three-dimensional scaffolds from readily available flat aromatic precursors. These reactions typically involve the reduction of the pyridine ring or its activation followed by nucleophilic addition. Subsequent rearomatization can then be used to introduce further functionalization.

Specific studies on the dearomatization and rearomatization of this compound are not currently available in the surveyed literature. However, general methods for the dearomatization of substituted pyridines often involve treatment with strong reducing agents or activation of the pyridine nitrogen followed by the addition of a nucleophile. The resulting dihydropyridine (B1217469) intermediate can then undergo various transformations before rearomatization.

The application of these general dearomatization-rearomatization strategies to this compound represents an area for future research.

Transformations Involving the Amino Group at C-3

The primary amino group at the C-3 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through well-established chemical transformations.

The amino group of this compound can readily undergo acylation and sulfonylation reactions with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

While no specific examples for this compound are detailed, the acylation of other aminopyridines is a common transformation. For instance, the reaction of 3-amino-5-fluoropyridine (B1296810) with various acylating agents is a known process. sigmaaldrich.com

| Reagent | Product Type |

| Acyl Chloride (R-COCl) | N-(6-Cyclopropyl-5-fluoropyridin-3-yl)amide |

| Sulfonyl Chloride (R-SO2Cl) | N-(6-Cyclopropyl-5-fluoropyridin-3-yl)sulfonamide |

This table illustrates the expected products from acylation and sulfonylation reactions based on the reactivity of aminopyridines.

The amino group at C-3 can also be a substrate for N-alkylation and N-arylation reactions. C-N coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of C-N bonds between the aminopyridine and various aryl or heteroaryl halides. These reactions are typically catalyzed by palladium or copper complexes.

Although specific examples of C-N coupling with this compound are not explicitly detailed in the available literature, the general methodology is widely applied to other aminopyridines for the synthesis of complex molecules with applications in medicinal chemistry. rsc.org

| Coupling Partner | Catalyst System | Product Type |

| Aryl Halide (Ar-X) | Palladium or Copper Catalyst | N-Aryl-6-cyclopropyl-5-fluoropyridin-3-amine |

| Alkyl Halide (R-X) | Various | N-Alkyl-6-cyclopropyl-5-fluoropyridin-3-amine |

This table outlines the potential for C-N coupling reactions based on established methods for aminopyridine derivatives.

Diazotization Reactions

The primary amine at the C-3 position of the pyridine ring is a key site for chemical modification, most notably through diazotization reactions. This process involves treating the aminopyridine with a diazotizing agent, typically an alkyl nitrite (B80452) or sodium nitrite in the presence of a strong acid, to form a pyridine-3-diazonium salt intermediate. google.comnih.gov Unlike the notoriously unstable pyridine-2-diazonium salts, which often decompose rapidly, the 3-pyridinediazonium (B14673259) salts exhibit greater stability, allowing them to be used as versatile intermediates in synthesis. google.com

The diazotization of 3-aminopyridines is a well-established method for introducing a variety of substituents at this position. google.comgoogle.com The diazonium group, being an excellent leaving group (N₂), can be displaced by a wide range of nucleophiles. For instance, in the presence of copper halides (Sandmeyer reaction) or hydrohalic acids, the diazonium group can be replaced by a halogen. google.com Hydrolysis of the diazonium salt, often by warming the acidic reaction mixture, leads to the formation of the corresponding 3-hydroxypyridine. nih.gov While the reaction of 3-aminopyridine (B143674) with a nitrite in the presence of acid can effectively generate the diazonium cation, the stability of this intermediate is finite, and it can undergo hydrolysis if not used in a subsequent step in a timely manner. nih.gov

Table 1: Representative Diazotization Reactions for 3-Aminopyridines

| Reagent System | Product Type | Reference |

|---|---|---|

| NaNO₂, HCl (aq), heat | 3-Hydroxypyridine | nih.gov |

| Alkyl nitrite, Acid, Alcohol (R-OH) | 3-Alkoxypyridine | google.com |

| NaNO₂, HBr, CuBr | 3-Bromopyridine | google.com |

| NaNO₂, HCl, CuCl | 3-Chloropyridine | google.com |

Reactivity of the Fluoro Substituent at C-5

Fluorine as a Leaving Group in SNAr

The fluorine atom at the C-5 position is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). In this mechanism, the reactivity of halogens is often inverted compared to SN2 reactions, with fluorine being the most reactive leaving group (F > Cl > Br > I). reddit.comcsbsju.edu This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the attached carbon atom (C-5) significantly more electrophilic and susceptible to nucleophilic attack. reddit.comstackexchange.com

The SNAr mechanism proceeds through a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The strong electron-withdrawing inductive effect of fluorine stabilizes this intermediate, thereby lowering the activation energy of the rate-limiting step. stackexchange.com The electron-withdrawing nature of the pyridine ring nitrogen further facilitates this process. youtube.com Consequently, the C-F bond, despite being the strongest carbon-halogen bond, is the most readily cleaved in this context because its strength does not affect the slow step of the reaction. reddit.com A wide array of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluoride. nih.gov

Table 2: SNAr Reactions on Fluoropyridines

| Nucleophile | Expected Product at C-5 | General Principle Reference |

|---|---|---|

| Sodium Methoxide (NaOMe) | 5-Methoxy derivative | csbsju.edu |

| Sodium Thiophenoxide (NaSPh) | 5-Phenylthio derivative | nih.gov |

| Ammonia (NH₃) | 5-Amino derivative | csbsju.edu |

| Piperidine | 5-Piperidinyl derivative | youtube.com |

C-F Bond Activation Studies

Beyond SNAr, the C-F bond in fluoropyridines can be targeted through transition metal-mediated C-F bond activation. This area of research has gained significant traction as it offers alternative pathways for functionalization that are complementary to traditional methods. acs.orgox.ac.uk These reactions typically involve low-valent transition metal complexes (e.g., of Ni, Pd, Pt, Zr, Ir) that can insert into the strong C-F bond via oxidative addition or other mechanisms. acs.orgacs.orgnih.gov

Studies on various fluoropyridines have demonstrated that C-F activation can lead to hydrodefluorination, cross-coupling reactions, and the formation of new C-C bonds. acs.org For example, dicyclopropylzirconocene has been shown to react with pentafluoropyridine (B1199360) to selectively cleave the C-F bond at the 2-position, leading to the formation of a new C-C bond between the pyridine and cyclopropyl fragments. acs.org The regioselectivity of C-F activation is a critical aspect and is influenced by the metal center, the ligands, and the substitution pattern on the pyridine ring. acs.orgacs.org While the thermodynamic product is often the metal fluoride due to the strength of the M-F bond, kinetic factors can be controlled to favor C-H activation or C-F activation at a specific site. ox.ac.uk Phosphine (B1218219) ligands can also play a direct role, acting as a "fluorine acceptor" in some catalytic cycles. ox.ac.uk

Table 3: Examples of Metal-Mediated C-F Activation in Fluoroaromatics

| Metal/Catalyst System | Transformation Type | Reference |

|---|---|---|

| [Cp₂Zr(c-C₃H₅)₂] | C-F activation / C-C bond formation | acs.org |

| Ni(0) or Pt(0) complexes | Oxidative addition (C-F or C-H) | acs.orgox.ac.uk |

| Iridium complexes | C-F activation coupled with hydride migration | nih.gov |

| Palladium catalysts | C-H arylation (influenced by F substituents) | acs.orgresearchgate.net |

Chemical Behavior of the Cyclopropyl Group at C-6

Ring-Opening Reactions

The cyclopropyl group is a three-membered carbocycle that possesses significant ring strain (approximately 27 kcal/mol). This inherent strain makes it susceptible to ring-opening reactions under specific conditions, transforming it into a linear three-carbon unit. wikipedia.orgbeilstein-journals.org Such reactions are typically promoted by heat, acid catalysis, or radical initiators, particularly when the cyclopropane (B1198618) is "activated" by an adjacent functional group that can stabilize an intermediate. beilstein-journals.orgacs.org

For a cyclopropyl group attached to a pyridine ring, ring-opening could potentially be initiated under strong acidic conditions where protonation of the ring could facilitate cleavage. Radical-induced ring-opening is another possibility, where a radical addition to the pyridine or abstraction of a hydrogen atom could lead to a cyclopropyl-substituted radical that subsequently opens. beilstein-journals.org For instance, cyclopropyl aryl ketones are known to undergo ring-opening/recyclization cascades to form different carbocyclic systems. acs.org The specific conditions required to induce ring-opening of the C-6 cyclopropyl group in this compound would depend on the reaction environment, but harsh thermal or acidic conditions should be considered as potentially compromising the integrity of the cyclopropyl ring.

Conjugative Effects of the Cyclopropyl Ring on Pyridine Aromaticity

The electronic influence of a cyclopropyl group on an adjacent aromatic system, such as a pyridine ring, is a subject of considerable interest in organic chemistry. The cyclopropyl group, with its unique bonding characteristics, can exhibit properties akin to unsaturated systems, including the ability to participate in conjugation. wikipedia.org This interaction stems from the p-character of the C-C bonds of the cyclopropane ring, which can overlap with the π-system of the aromatic ring, thereby influencing its electron density and aromaticity.

In the specific case of this compound, the cyclopropyl substituent is positioned ortho to the ring nitrogen and meta to the amine group. Its effect on the aromaticity of the pyridine ring is modulated by the interplay of both inductive and resonance (conjugative) effects. The fluorine atom at the 5-position and the amino group at the 3-position also exert significant electronic effects, further complicating a straightforward analysis.

Detailed Research Findings

General principles of physical organic chemistry suggest that the cyclopropyl group can act as a weak electron-donating group through conjugation. This donation of electron density into the pyridine π-system would be expected to have a subtle but measurable impact on the ring's aromaticity. The extent of this conjugation is dependent on the dihedral angle between the plane of the cyclopropyl ring and the pyridine ring.

Interactive Data Table

Theoretical and Computational Studies of 6 Cyclopropyl 5 Fluoropyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of 6-cyclopropyl-5-fluoropyridin-3-amine. These calculations, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, provide a detailed picture of electron distribution, molecular geometry, and energetic properties.

Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | Varies with computational method | Indicates the overall polarity of the molecule. |

| Electron Affinity | Varies with computational method | Reflects the ability of the molecule to accept an electron. |

| Ionization Potential | Varies with computational method | Represents the energy required to remove an electron. |

Molecular Orbital Analysis and Aromaticity Assessment

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy and spatial distribution of these frontier orbitals determine the molecule's ability to act as a nucleophile (HOMO) or an electrophile (LUMO). For this compound, the HOMO is typically localized on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO is distributed over the pyridine ring, influenced by the fluorine substituent.

Aromaticity assessment, often conducted using methods like the Nucleus-Independent Chemical Shift (NICS), helps to quantify the aromatic character of the pyridine ring. Despite the presence of various substituents, the pyridine core of this compound is expected to retain significant aromaticity, which contributes to its thermodynamic stability.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of potential reaction pathways involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the most likely reaction mechanisms, including the structures of intermediates and transition states.

For instance, in reactions such as electrophilic aromatic substitution, computational models can predict the relative energies of different substitution pathways. Transition state theory can then be used to calculate reaction rates, providing a theoretical basis for understanding reaction kinetics. The characterization of transition states, including their geometry and vibrational frequencies, is essential for confirming the nature of the reaction pathway.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Routes

A significant application of computational modeling is the prediction of regioselectivity and stereoselectivity in the synthesis of derivatives of this compound. By comparing the activation energies for different reaction pathways, it is possible to predict which regioisomer or stereoisomer will be the major product.

For example, in the synthesis of more complex molecules using this compound as a building block, computational methods can guide the choice of reagents and reaction conditions to achieve the desired outcome. This predictive capability is invaluable for streamlining synthetic efforts and minimizing the formation of unwanted byproducts.

Computational Methodologies for Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For this compound, these predictions are particularly useful.

Nuclear Magnetic Resonance (NMR): Calculations can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These predicted spectra can aid in the assignment of experimental NMR signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This helps in identifying characteristic functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's electronic structure.

Advanced Analytical Characterization Approaches for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-Cyclopropyl-5-fluoropyridin-3-amine, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton, carbon, and fluorine environments within the molecule, as well as their connectivities.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound, a suite of two-dimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals the scalar couplings between protons, allowing for the identification of adjacent protons. For the title compound, correlations would be expected between the protons on the cyclopropyl (B3062369) ring and between the aromatic protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the carbon signals corresponding to the protonated carbons of the pyridine and cyclopropyl rings.

Based on the analysis of structurally related compounds, such as 3-amino-5-fluoropyridine (B1296810) and various cyclopropyl-substituted pyridines, the expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2 (Pyridine) | 7.5 - 7.8 | - |

| C2 (Pyridine) | - | 130 - 135 |

| C3 (Pyridine) | - | 135 - 140 |

| H4 (Pyridine) | 6.8 - 7.2 | - |

| C4 (Pyridine) | - | 115 - 120 |

| C5 (Pyridine) | - | 150 - 155 (J-F coupling) |

| C6 (Pyridine) | - | 155 - 160 |

| CH (Cyclopropyl) | 1.8 - 2.2 | 15 - 20 |

| CH₂ (Cyclopropyl) | 0.8 - 1.2 | 5 - 10 |

| NH₂ | 3.5 - 4.5 (broad) | - |

Note: The exact chemical shifts are dependent on the solvent and concentration. The carbon attached to fluorine (C5) will exhibit a large coupling constant in the ¹³C NMR spectrum.

Fluorine NMR (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. nih.gov The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for structural confirmation. For a 5-fluoropyridine derivative, the ¹⁹F chemical shift is expected to appear in a characteristic region of the spectrum. The signal will likely be a multiplet due to coupling with the adjacent aromatic protons (H4 and H6, if present, though H6 is substituted in this case). Analysis of related fluoropyridine compounds suggests the ¹⁹F chemical shift would be in the range of -120 to -140 ppm relative to a standard such as CFCl₃.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecular ion to four or five decimal places. This allows for the calculation of the elemental formula with high confidence, confirming the molecular formula of this compound as C₈H₉FN₂. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a mass accuracy of less than 5 ppm being the standard for confirmation.

Expected HRMS Data:

Formula: C₈H₉FN₂

Calculated m/z for [M+H]⁺: 153.0822

Calculated m/z for [M+Na]⁺: 175.0641

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides a fingerprint for the molecule and helps to confirm its structure. For this compound, the protonated molecular ion ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). Plausible fragmentation pathways would include:

Loss of small neutral molecules: such as HCN or C₂H₄ from the cyclopropyl ring.

Cleavage of the cyclopropyl ring: leading to characteristic fragment ions.

Fragmentation of the pyridine ring: while generally stable, some ring fragmentation can occur under higher energy conditions.

The resulting fragment ions would be analyzed to piece together the structure of the parent molecule, providing further evidence for the proposed structure.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for both the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase HPLC method would typically be developed using a C18 column. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components and to achieve good resolution between the main peak and any impurities. acs.orgchemicalbook.comclockss.org Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at a specific wavelength (e.g., 254 nm).

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Column Chromatography: For the purification of the compound after synthesis, flash column chromatography on silica (B1680970) gel is a common technique. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexanes, would be used to separate the desired product from starting materials and by-products. The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Research Findings: For aminopyridine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. cmes.orgnih.gov A C18 column is often the stationary phase of choice, offering a good balance of hydrophobicity for retaining the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. cmes.orgsielc.com The buffer is used to control the pH and ensure the consistent ionization state of the basic aminopyridine, leading to reproducible retention times and sharp peak shapes. helixchrom.com

The presence of the fluorine atom and the cyclopropyl group in this compound will influence its retention behavior. The fluorine atom increases polarity, while the cyclopropyl group adds to the non-polar character. A gradient elution, where the proportion of the organic solvent is increased over time, is often optimal for separating the main compound from its potential impurities, which may have a wide range of polarities. sielc.com

Detection is typically achieved using an ultraviolet (UV) detector, as the pyridine ring system of the analyte possesses a chromophore that absorbs UV light. nih.gov The selection of the detection wavelength is critical for achieving high sensitivity and is usually set at the absorption maximum of the compound.

Purity assessment is performed by integrating the peak area of the main component and all impurity peaks. The percentage purity is calculated by dividing the main peak area by the total area of all peaks. A well-developed HPLC method should be able to separate the target compound from its starting materials, by-products, and degradation products. For instance, a method for analyzing aminopyridines was able to achieve excellent separation and resolution, with detection limits in the range of 0.0289 to 0.0711 mg·L⁻¹. cmes.org

Illustrative HPLC Method Parameters for this compound:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with lower volatility or those containing polar functional groups, such as the amine group in this compound, derivatization is often necessary to increase their volatility and thermal stability. mdpi.com

Research Findings: The analysis of pyridine derivatives by GC is a well-established practice. cdc.govnist.gov However, the primary amino group in the target molecule can lead to peak tailing and poor chromatographic performance due to its interaction with the stationary phase. To circumvent this, derivatization techniques such as silylation or acylation are commonly employed. mdpi.com These methods replace the active hydrogen on the amine with a non-polar group, thereby increasing the compound's volatility and improving its chromatographic behavior.

Pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) is a specialized technique that can be used for the structural elucidation of fluorinated polymers and could be adapted for the analysis of fluorinated small molecules. nih.govresearchgate.net This method involves the thermal decomposition of the sample in an inert atmosphere, followed by separation and detection of the resulting fragments.

When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is invaluable for identifying unknown impurities.

Illustrative GC-MS Parameters for Derivatized this compound:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 m/z |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state, which is crucial for confirming its absolute structure.

Research Findings: The process begins with the growth of a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For a molecule like this compound, X-ray crystallography would confirm the planar structure of the pyridine ring and the specific substitution pattern. It would also reveal the conformation of the cyclopropyl group relative to the pyridine ring. The crystal structure of related compounds, such as cyclopropane (B1198618) carbohydrazide, has been successfully determined using this technique, providing insights into the effects of the cyclopropyl group on molecular geometry. caltech.edu Furthermore, studies on other substituted aromatic compounds have demonstrated the power of X-ray crystallography in elucidating detailed structural features. galaxus.demdpi.com

The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, serve as an unambiguous proof of the compound's identity.

Illustrative Crystallographic Data for this compound:

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₀FN₃ |

| Formula Weight | 179.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 11.234(4) |

| β (°) | 105.2(1) |

| Volume (ų) | 936.5(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.270 |

Synthetic Utility and Applications As a Building Block

Precursor in Heterocyclic Synthesis

The primary amino group on the pyridine (B92270) ring of 6-cyclopropyl-5-fluoropyridin-3-amine is a key handle for its application as a precursor in heterocyclic synthesis. Aminopyridines are well-established starting materials for the construction of various nitrogen-containing heterocycles. The nucleophilic nature of the amino group allows it to readily participate in condensation and cyclization reactions with a variety of electrophilic partners.

For instance, the amino group can react with dicarbonyl compounds, or their equivalents, to form new heterocyclic rings. The precise nature of the resulting heterocycle depends on the reaction partner and conditions employed. This reactivity is fundamental to building more complex molecular scaffolds from relatively simple starting materials. The presence of the fluoro and cyclopropyl (B3062369) groups can influence the reactivity of the amino group and the stability of the resulting products, offering fine-tuning capabilities to the synthetic chemist.

Role in Constructing Polycyclic and Fused-Ring Systems

A significant application of this compound lies in its use as a foundational element for the synthesis of polycyclic and fused-ring systems. Such structures are of immense interest in medicinal chemistry and materials science. The strategic placement of the amino and fluoro groups, along with the pyridine nitrogen, provides multiple reaction sites for annulation reactions, where a new ring is fused onto the initial pyridine core.

An illustrative example of a similar transformation is the synthesis of a pyrido[1,2-c]pyrimidine-1,3-dione core, which serves as a scaffold for antibacterial agents. nih.govresearchgate.net In analogous syntheses, a substituted aminopyridine is elaborated and then cyclized to form a bicyclic system. For this compound, the amino group could be acylated with a suitable reagent, followed by an intramolecular cyclization that could involve one of the pyridine ring carbons or the pyridine nitrogen itself, leading to the formation of a fused bicyclic or tricyclic system.

The cyclopropyl group at the 6-position can impart specific conformational rigidity to the final polycyclic structure, which can be crucial for biological activity. Furthermore, the fluorine atom at the 5-position can modulate the electronic properties of the ring system and enhance metabolic stability and binding affinity in biological targets, a common strategy in the design of fluoroquinolone antibiotics. nih.govresearchgate.net

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) is a powerful approach to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govdepauw.edu this compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups.

Strategies for diversifying this core molecule can be envisioned as follows:

Derivatization of the Amino Group: The primary amine can be readily acylated, alkylated, sulfonylated, or used in multicomponent reactions to introduce a wide array of substituents. Each of these reactions can dramatically alter the physicochemical properties of the resulting molecule.

Modification of the Pyridine Ring: While the pyridine ring is generally stable, the fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for the introduction of other functional groups at the 5-position. beilstein-journals.org The pyridine nitrogen can also be quaternized or oxidized.

Reactions Involving the Cyclopropyl Group: Although the cyclopropyl group is relatively inert, its presence provides a distinct steric and electronic profile. In more advanced synthetic schemes, the cyclopropyl ring itself could potentially participate in ring-opening or rearrangement reactions under specific catalytic conditions.

By systematically applying a range of reactions to these functional handles, a large and diverse library of compounds can be generated from this single starting material, as illustrated in the conceptual table below.

Table 1: Conceptual Diversity-Oriented Synthesis Strategies

| Functional Handle | Reaction Type | Potential Reagents | Resulting Functionality |

| 3-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| 3-Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| 3-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| 3-Amino Group | Buchwald-Hartwig Coupling | Aryl halides | Diaryl/Alkylaryl Amines |

| 5-Fluoro Group | SNAr | Alkoxides, Thiolates | Ethers, Thioethers |

| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxides |

Incorporation into Complex Molecular Architectures

The ultimate utility of a building block like this compound is demonstrated by its successful incorporation into larger, more complex molecular architectures, particularly those with demonstrated biological activity. The structural motifs present in this compound are found in numerous pharmacologically active agents. beilstein-journals.orgresearchgate.net

For example, the aminopyridine substructure is a common feature in inhibitors of kinases and other enzymes. nih.gov The synthesis of such complex molecules often involves a multi-step sequence where the building block is introduced at a key stage. The amino group of this compound can be used to form a critical amide or amine linkage to another part of the target molecule.

The fluoroquinolone class of antibiotics provides a compelling example of how highly substituted pyridine and quinoline (B57606) cores are central to therapeutic efficacy. nih.govresearchgate.net The cyclopropyl group, in particular, is a well-known substituent in many potent antibacterial agents, where it contributes to improved activity against certain bacterial strains. researchgate.net Therefore, this compound represents a readily available starting material for the synthesis of novel analogs of existing drugs or for the exploration of entirely new classes of bioactive compounds. The strategic combination of its functional groups makes it a powerful tool for medicinal chemists aiming to construct complex molecules with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.